![molecular formula C13H17ClN2O2 B4772623 N-butyl-N'-(2-chlorobenzyl)ethanediamide](/img/structure/B4772623.png)
N-butyl-N'-(2-chlorobenzyl)ethanediamide
Overview
Description
N-butyl-N'-(2-chlorobenzyl)ethanediamide, also known as BBME, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BBME is a derivative of ethylenediamine and is widely used in the synthesis of various organic compounds. In
Mechanism of Action
N-butyl-N'-(2-chlorobenzyl)ethanediamide forms stable complexes with metal ions through its two amine groups. The resulting complexes have unique properties that make them useful in various applications. For example, N-butyl-N'-(2-chlorobenzyl)ethanediamide complexes with copper ions have been shown to exhibit catalytic activity towards the oxidation of alcohols.
Biochemical and Physiological Effects:
N-butyl-N'-(2-chlorobenzyl)ethanediamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-butyl-N'-(2-chlorobenzyl)ethanediamide is relatively non-toxic and does not exhibit significant cytotoxicity towards human cells. This makes it a promising candidate for use in drug delivery systems.
Advantages and Limitations for Lab Experiments
The main advantage of N-butyl-N'-(2-chlorobenzyl)ethanediamide is its ability to form stable complexes with metal ions. This property makes it useful in various applications such as sensors and MOFs. However, the synthesis of N-butyl-N'-(2-chlorobenzyl)ethanediamide is relatively complex and requires the use of hazardous chemicals such as 2-chlorobenzyl chloride. This makes it challenging to scale up the synthesis of N-butyl-N'-(2-chlorobenzyl)ethanediamide for industrial applications.
Future Directions
There are several future directions for the research on N-butyl-N'-(2-chlorobenzyl)ethanediamide. One potential direction is the development of N-butyl-N'-(2-chlorobenzyl)ethanediamide-based sensors for detecting metal ions in biological samples. Another direction is the synthesis of N-butyl-N'-(2-chlorobenzyl)ethanediamide-based MOFs for drug delivery applications. Additionally, further studies are needed to explore the biochemical and physiological effects of N-butyl-N'-(2-chlorobenzyl)ethanediamide.
Scientific Research Applications
N-butyl-N'-(2-chlorobenzyl)ethanediamide has been widely used in scientific research due to its ability to form stable complexes with various metal ions. These complexes have been used in the development of sensors for detecting metal ions in environmental and biological samples. N-butyl-N'-(2-chlorobenzyl)ethanediamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) which have potential applications in gas storage and separation, catalysis, and drug delivery.
properties
IUPAC Name |
N-butyl-N'-[(2-chlorophenyl)methyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-3-8-15-12(17)13(18)16-9-10-6-4-5-7-11(10)14/h4-7H,2-3,8-9H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGYMQDJOPDKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(2-chlorobenzyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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